molecular formula C3H9ClO4S B14142283 Trimethylsulfanium perchlorate CAS No. 3426-60-6

Trimethylsulfanium perchlorate

Cat. No.: B14142283
CAS No.: 3426-60-6
M. Wt: 176.62 g/mol
InChI Key: XJODOBMVOIKGEG-UHFFFAOYSA-M
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Description

Trimethylsulfanium perchlorate is an organic compound with the chemical formula (CH₃)₃S⁺ClO₄⁻. It is a sulfonium salt where the sulfonium ion is bonded to three methyl groups and paired with a perchlorate anion. This compound is known for its stability and reactivity, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsulfanium perchlorate can be synthesized by treating trimethylsulfanium iodide with silver perchlorate. The reaction typically occurs in an aqueous or alcoholic medium. The general reaction is as follows:

(CH3)3S+I+AgClO4(CH3)3S+ClO4+AgI(CH₃)₃S⁺I⁻ + AgClO₄ → (CH₃)₃S⁺ClO₄⁻ + AgI (CH3​)3​S+I−+AgClO4​→(CH3​)3​S+ClO4−​+AgI

The reaction is carried out under mild conditions, and the product is isolated by filtration to remove the insoluble silver iodide.

Industrial Production Methods

Industrial production of this compound involves the reaction of dimethyl sulfide with methyl iodide to form trimethylsulfanium iodide, which is then treated with perchloric acid or a perchlorate salt to yield the desired product. The process is scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethylsulfanium perchlorate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the perchlorate anion is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonium ion can be oxidized to sulfoxonium or reduced to sulfide under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as halides, hydroxides, and amines can react with this compound.

    Oxidizing Agents: Hydrogen peroxide or peracids can oxidize the sulfonium ion.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce the sulfonium ion.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as trimethylsulfanium chloride, bromide, or hydroxide can be formed.

    Oxidation Products: Trimethylsulfoxonium salts are common oxidation products.

    Reduction Products: Dimethyl sulfide and methyl derivatives are typical reduction products.

Scientific Research Applications

Trimethylsulfanium perchlorate has diverse applications in scientific research:

    Chemistry: It is used as a methylating agent and in the synthesis of other organosulfur compounds.

    Biology: It serves as a model compound for studying sulfonium ion behavior in biological systems.

    Medicine: Research explores its potential in drug development and as a precursor for biologically active molecules.

    Industry: It is utilized in the production of herbicides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of trimethylsulfanium perchlorate involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, facilitating the transfer of methyl groups to nucleophilic sites. This methylation process is crucial in many biochemical pathways and industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsulfonium chloride
  • Trimethylsulfonium bromide
  • Trimethylsulfonium iodide
  • Trimethylsulfoxonium salts

Uniqueness

Trimethylsulfanium perchlorate is unique due to its high stability and reactivity. The perchlorate anion provides a strong counterion that enhances the compound’s solubility and reactivity compared to other halide salts. This makes it particularly useful in applications requiring robust and efficient methylation agents.

Properties

CAS No.

3426-60-6

Molecular Formula

C3H9ClO4S

Molecular Weight

176.62 g/mol

IUPAC Name

trimethylsulfanium;perchlorate

InChI

InChI=1S/C3H9S.ClHO4/c1-4(2)3;2-1(3,4)5/h1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

XJODOBMVOIKGEG-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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